molecular formula C8H8Cl2N2 B13576824 2-(2,5-Dichlorophenyl)acetimidamide

2-(2,5-Dichlorophenyl)acetimidamide

Cat. No.: B13576824
M. Wt: 203.07 g/mol
InChI Key: SPBYWRHZVHQHMA-UHFFFAOYSA-N
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Description

2-(2,5-Dichlorophenyl)acetimidamide is an organic compound with the molecular formula C8H8Cl2N2 It is a derivative of acetamidine and features a dichlorophenyl group attached to the acetimidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dichlorophenyl)acetimidamide typically involves the reaction of 2,5-dichlorophenylacetonitrile with ammonia or an amine under acidic conditions. One common method is the Pinner reaction, where the nitrile is first converted to an iminoether in the presence of an alcohol and acid, followed by treatment with ammonia to yield the amidine .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may use continuous flow reactors and optimized reaction conditions to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dichlorophenyl)acetimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the compound to amines or other reduced forms.

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while reduction can produce amines.

Scientific Research Applications

2-(2,5-Dichlorophenyl)acetimidamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2,5-Dichlorophenyl)acetimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,6-Dichlorophenyl)acetimidamide
  • 2-(3,4-Dichlorophenyl)acetimidamide
  • 2-(2,5-Dichlorophenyl)acetic acid

Uniqueness

2-(2,5-Dichlorophenyl)acetimidamide is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications.

Properties

Molecular Formula

C8H8Cl2N2

Molecular Weight

203.07 g/mol

IUPAC Name

2-(2,5-dichlorophenyl)ethanimidamide

InChI

InChI=1S/C8H8Cl2N2/c9-6-1-2-7(10)5(3-6)4-8(11)12/h1-3H,4H2,(H3,11,12)

InChI Key

SPBYWRHZVHQHMA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)CC(=N)N)Cl

Origin of Product

United States

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